molecular formula C27H44O B079434 Cholest-7-en-3-one CAS No. 13097-64-8

Cholest-7-en-3-one

Cat. No. B079434
CAS RN: 13097-64-8
M. Wt: 384.6 g/mol
InChI Key: FLRPNSKUGCVRRB-BZTUEVPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-7-en-3-one, also known as 7-ketocholesterol, is a naturally occurring oxysterol that is produced in the human body during the metabolism of cholesterol. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, biochemistry, and food science.

Mechanism of Action

Cholest-7-en-3-one exerts its effects on the body through various mechanisms, including the regulation of gene expression, modulation of enzyme activity, and interaction with cell signaling pathways. It has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a crucial role in regulating lipid metabolism and inflammation.
Biochemical and Physiological Effects:
Cholest-7-en-3-one has been shown to have a wide range of biochemical and physiological effects, including the modulation of lipid metabolism, regulation of gene expression, and modulation of the immune system. It has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to promote the differentiation of immune cells.

Advantages and Limitations for Lab Experiments

The advantages of using cholest-7-en-3-one in lab experiments include its ability to modulate various cellular processes, its ease of synthesis, and its stability under various conditions. However, limitations include its potential toxicity at high concentrations and the need for careful handling due to its reactive nature.

Future Directions

There are several future directions for research on cholest-7-en-3-one, including its potential applications in medicine, food science, and biochemistry. Some of the areas of research include the development of new therapeutic agents for the treatment of various diseases, the use of cholest-7-en-3-one as a food preservative, and the study of its effects on lipid metabolism and inflammation. Additionally, further research is needed to investigate the potential toxicity of cholest-7-en-3-one and to develop safer methods of synthesis and handling.

Synthesis Methods

Cholest-7-en-3-one can be synthesized through the oxidation of cholesterol using various chemical reagents, such as m-chloroperbenzoic acid, sodium periodate, and potassium permanganate. The process involves the removal of a hydrogen atom from the C7 position of cholesterol, followed by the addition of an oxygen atom to form the 7-keto group.

Scientific Research Applications

Cholest-7-en-3-one has been studied extensively for its potential applications in various fields of science, including medicine, biochemistry, and food science. It has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to modulate the immune system and regulate lipid metabolism.

properties

CAS RN

13097-64-8

Product Name

Cholest-7-en-3-one

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

IUPAC Name

(9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-20,23-25H,6-9,11-17H2,1-5H3/t19-,20?,23-,24+,25+,26+,27-/m1/s1

InChI Key

FLRPNSKUGCVRRB-BZTUEVPBSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C

synonyms

Cholest-7-en-3-one

Origin of Product

United States

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